molecular formula C17H17N3O4S B2901615 Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate CAS No. 946250-25-5

Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Cat. No. B2901615
M. Wt: 359.4
InChI Key: FWUMJHDZEGXRCY-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate” is a complex organic molecule. It contains several functional groups including an ester group (benzoate), a thiazole ring, a thiophene ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester group could be formed through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The thiazole and thiophene rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings would add a degree of rigidity to the molecule, while the ester and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol . The thiazole and thiophene rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the ester and amide could make it more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The compound N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,4-dimethoxybenzamide and its derivatives have been found to exhibit potent antimicrobial activity . They have been tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which include the compound , have shown promising antitumor and cytotoxic activities . They have demonstrated potent effects on various human tumor cell lines, including prostate cancer .

Anti-inflammatory Activity

Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate and its derivatives have been synthesized and investigated for their anti-inflammatory activities . These compounds have shown promising results in both in vitro and in vivo studies .

Antiviral Activity

Indole derivatives, which include Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate, have shown antiviral activities . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Drug Development

Both compounds have been used as scaffolds for the design of new medicines . Their structural similarity to other bioactive compounds allows them to bind effectively to biological targets, making them promising candidates for drug development .

Synthesis of New Compounds

These compounds have been used as precursors in the synthesis of new series of derivatives . Their high reactivity makes them attractive centers for functionalization, leading to the creation of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Biological System Regulation

Molecules containing a thiazole ring, such as N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,4-dimethoxybenzamide, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Antioxidant Activity

Indole derivatives, including Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate, have demonstrated antioxidant activities . They have been tested for their ability to neutralize harmful free radicals in the body .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-6-12(23-3)13(7-11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUMJHDZEGXRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,4-dimethoxybenzamide

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